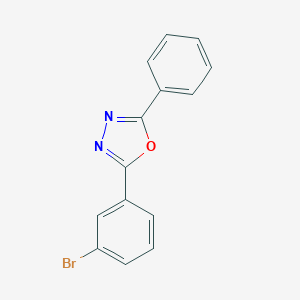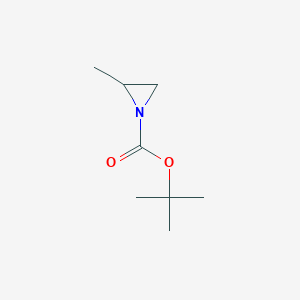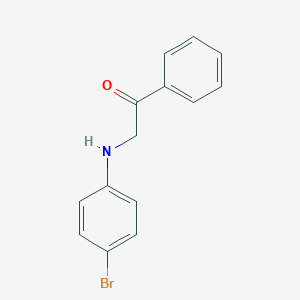![molecular formula C21H15BrN2O3 B186274 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide CAS No. 5838-75-5](/img/structure/B186274.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide, commonly known as BPA, is a synthetic compound that has been widely used in various scientific research applications. BPA is a derivative of benzoxazole and is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride.
Wirkmechanismus
The mechanism of action of BPA is not well understood. However, studies have shown that BPA can interact with various biomolecules such as proteins and nucleic acids. BPA has been shown to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. BPA has also been shown to interact with proteins involved in signal transduction pathways, such as kinases and phosphatases.
Biochemische Und Physiologische Effekte
BPA has been shown to have various biochemical and physiological effects. BPA has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. BPA has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPA in lab experiments is its ability to emit strong fluorescence upon binding to biomolecules. This makes BPA a useful tool for the detection and analysis of proteins and nucleic acids. However, one of the limitations of using BPA is its potential toxicity. BPA has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of BPA in scientific research. One potential direction is the development of new BPA derivatives with improved properties such as increased fluorescence intensity or reduced toxicity. Another potential direction is the use of BPA in the development of new drugs for the treatment of various diseases. BPA has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development. Finally, further studies are needed to better understand the mechanism of action of BPA and its potential applications in various fields of research.
Conclusion
In conclusion, BPA is a synthetic compound that has been widely used in various scientific research applications. BPA is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. BPA has been shown to have various biochemical and physiological effects, including the ability to emit strong fluorescence upon binding to biomolecules, induce apoptosis in cancer cells, and reduce inflammation. BPA has potential applications in the development of new drugs and further studies are needed to better understand its mechanism of action.
Synthesemethoden
The synthesis of BPA involves the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure BPA.
Wissenschaftliche Forschungsanwendungen
BPA has been widely used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other compounds. BPA has been used as a fluorescent probe for the detection of proteins and nucleic acids due to its ability to emit strong fluorescence upon binding to these biomolecules. BPA has also been used as a ligand for the synthesis of metal complexes due to its ability to coordinate with metal ions.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQXQIUMFCTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361069 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
CAS RN |
5838-75-5 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)

![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)




![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)




